(4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone
Description
Properties
IUPAC Name |
(4-pyrazin-2-yloxypiperidin-1-yl)-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(11-3-8-20-10-11)17-6-1-12(2-7-17)19-13-9-15-4-5-16-13/h3-5,8-10,12H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSXKKOZVBWSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone, a compound with the molecular formula C14H15N3O2S and a molecular weight of 289.35 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyrazinyl ether and a thiophene moiety, which contribute to its biological activity. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that compounds structurally related to (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone exhibit significant anticancer activities. For instance, derivatives containing piperidine rings have shown inhibitory effects on various cancer cell lines by targeting critical pathways involved in cell proliferation and survival.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone | A549 (lung cancer) | TBD | Inhibition of oncogenic pathways |
| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-methanone | HeLa (cervical cancer) | TBD | Na+/K(+)-ATPase inhibition |
| 4-Chloro-2-(piperidin-1-yl)thiazol-5-yl-methanone | MCF7 (breast cancer) | TBD | Induction of apoptosis |
The biological activity of this compound is hypothesized to be linked with its ability to interact with specific protein targets involved in signal transduction pathways. Preliminary studies suggest that it may inhibit key enzymes such as Na+/K(+)-ATPase, thereby disrupting cellular homeostasis and promoting apoptosis in cancer cells .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the growth inhibitory effects of various piperidine derivatives, including those similar to (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone, on human cancer cell lines. The results indicated a dose-dependent response, highlighting the potential for these compounds in cancer therapy .
- Docking Studies : Computational docking studies have been conducted to predict the binding affinity of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone to target proteins. The findings suggest that the compound effectively occupies the active sites of enzymes involved in cancer progression, which could lead to the development of more potent analogs .
- Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Studies are ongoing to assess absorption, distribution, metabolism, and excretion (ADME) characteristics, which will inform dosage regimens and safety profiles.
Scientific Research Applications
Anticancer Properties
Research indicates that (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone exhibits significant anticancer activity. Its mechanism of action involves the inhibition of key oncogenic pathways, making it a candidate for further development in cancer therapy.
Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung cancer) | TBD | Inhibition of oncogenic pathways |
| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-methanone | HeLa (cervical cancer) | TBD | Na+/K(+)-ATPase inhibition |
| 4-Chloro-2-(piperidin-1-yl)thiazol-5-yl-methanone | MCF7 (breast cancer) | TBD | Induction of apoptosis |
Preliminary studies suggest that this compound may disrupt cellular homeostasis by interacting with specific protein targets involved in signal transduction pathways, potentially leading to apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated the growth inhibitory effects of various piperidine derivatives, including those similar to (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone. These studies indicated a dose-dependent response across multiple human cancer cell lines, highlighting the therapeutic potential of these compounds.
Docking Studies
Computational docking studies have been conducted to predict the binding affinity of this compound to target proteins. The results suggest that it effectively occupies the active sites of enzymes involved in cancer progression, which could lead to the development of more potent analogs.
Pharmacokinetics
Understanding the pharmacokinetic properties of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-3-yloxy)methanone is essential for evaluating its therapeutic potential. Ongoing studies are assessing its absorption, distribution, metabolism, and excretion (ADME) characteristics to inform dosage regimens and safety profiles.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution on the Thiophene Ring
The electron-rich thiophene ring undergoes electrophilic substitution at the α- or β-positions, depending on directing effects from adjacent substituents.
Mechanistic Insights :
-
Bromination with NBS selectively targets the α-position due to steric and electronic factors.
-
Nitration under low-temperature conditions minimizes ring oxidation .
Thiophene Oxidation
Thiophene’s sulfur atom is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂O₂/AcOH | Reflux, 6 hrs | Thiophene-3-yl sulfoxide | Partial epoxidation | |
| mCPBA | DCM, RT, 2 hrs | Thiophene-3-yl sulfone | High selectivity |
Pyrazine Reduction
The pyrazine ring can be reduced to a dihydropyrazine or piperazine derivative under controlled conditions:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 12 hrs | Partially saturated pyrazine | 40–50% | |
| NaBH₄/CuI | MeOH, 0°C, 1 hr | Piperidin-4-ylmethanol derivative | 60–70% |
Cross-Coupling Reactions
The thiophene ring participates in metal-catalyzed cross-couplings, enabling functionalization:
Key Observations :
-
Brominated intermediates (e.g., from Section 1) serve as substrates for coupling .
-
Steric hindrance from the piperidine group may reduce reactivity at the β-position.
Nucleophilic Substitution at the Pyrazine Ring
The pyrazin-2-yloxy group undergoes nucleophilic displacement under basic conditions:
| Nucleophile | Base/Solvent | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | NaH, DMF, 80°C | Pyrazin-2-yl-piperidine adduct | 65–75% | |
| Thiophenolate | K₂CO₃, DMSO, 120°C | Pyrazin-2-yl-thioether derivative | 50–60% |
Limitations :
-
Steric bulk of the piperidine group may slow reaction kinetics.
Functionalization of the Piperidine Ring
The piperidine nitrogen can undergo alkylation or acylation, though steric hindrance may limit reactivity:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | AcCl, Et₃N, DCM | N-Acetyl-piperidine derivative | 30–40% | |
| Quaternary Salt | MeI, K₂CO₃, acetone | N-Methyl-piperidinium iodide | 85–90% |
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C via cleavage of the methanone bridge.
-
Hydrolytic Sensitivity : Susceptible to base-mediated hydrolysis of the pyrazin-2-yloxy group (t₁/₂ = 12 hrs at pH 10).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s key structural elements include:
- Piperidine backbone : Provides conformational flexibility and basicity.
- Thiophen-3-yl carbonyl group : Enhances lipophilicity and π-π stacking interactions.
Table 1: Structural Comparison with Analogs
Key Observations :
Pharmacological and Functional Comparisons
Target Engagement and Potency
- 11β-HSD1 Inhibition: Analogs with bicyclo[3.2.1]oct-8-yl or piperidinyl groups (e.g., compounds in ) demonstrate nanomolar inhibition of 11β-HSD1, critical for treating metabolic syndrome and diabetes. The pyrazine substituent in the target compound may offer similar or enhanced binding due to its electron-deficient aromatic system .
- Selectivity : Raloxifene derivatives prioritize estrogen receptor interactions, whereas the target compound’s thiophene-pyrazine architecture likely shifts selectivity toward enzymes like 11β-HSD1 .
Pharmacokinetic Properties
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, but the piperidine-pyrazine scaffold could mitigate this via steric hindrance, as seen in related piperidinyl ethoxy compounds .
Q & A
Q. What synthetic strategies are recommended for preparing (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone?
Methodological Answer:
- Step 1: Synthesize the piperidin-4-ol intermediate via nucleophilic substitution between pyrazine-2-ol and a protected piperidin-4-yl leaving group (e.g., tosylate or mesylate).
- Step 2: Functionalize the piperidine nitrogen with thiophene-3-carbonyl chloride via a coupling reaction (e.g., Schotten-Baumann conditions).
- Key Validation: Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography. Confirm final product purity (>95%) using HPLC .
Q. How can the molecular structure of this compound be experimentally confirmed?
Methodological Answer:
- X-ray Crystallography: Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water). Collect diffraction data using a Bruker D8 VENTURE diffractometer. Solve and refine the structure using SHELXTL (space group determination, R-factor analysis) .
- Spectroscopic Analysis:
- NMR: Assign peaks for piperidine (δ 3.5–4.5 ppm for N-CH₂), pyrazine (δ 8.5–9.0 ppm), and thiophene (δ 7.0–7.5 ppm) protons.
- HRMS: Verify molecular ion [M+H]⁺ with <2 ppm mass error.
Advanced Research Questions
Q. How can computational modeling elucidate electronic interactions in this compound?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
- Molecular Docking: Simulate binding interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate docking poses against experimental IC₅₀ values from enzyme inhibition assays .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., pH, temperature, cell lines) and validate compound stability under these conditions using LC-MS .
- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent effects, impurity interference). Report 95% confidence intervals for IC₅₀ values .
Q. What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
